An In-depth Technical Guide to the Physicochemical Properties of Hexabromobenzene
An In-depth Technical Guide to the Physicochemical Properties of Hexabromobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of hexabromobenzene (HBB). The information is curated for researchers, scientists, and professionals in drug development who require detailed data and experimental context for this compound. All quantitative data is summarized for clarity, and key experimental methodologies are detailed.
Core Physicochemical Properties of Hexabromobenzene
Hexabromobenzene (C₆Br₆) is a fully brominated aromatic compound, where each hydrogen atom on the benzene ring has been substituted by a bromine atom.[1] This substitution results in a compound with high thermal stability and a significant bromine content of approximately 86% by mass.[1] It typically appears as a white to pale beige or cream crystalline powder, or as monoclinic needles.[2]
The quantitative physicochemical properties of hexabromobenzene are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₆Br₆ | [1] |
| Molecular Weight | 551.49 g/mol | [3][4] |
| Melting Point | 327 °C (621 °F; 600 K) | [1][3] |
| Boiling Point | ~405.75 - 425 °C (estimate) | [5] |
| Density | 2.956 g/cm³ | [5] |
| Vapor Pressure | 1.6 x 10⁻⁸ mm Hg at 25 °C | [3] |
| Water Solubility | 0.16 x 10⁻³ mg/L (practically insoluble) | [1] |
| log Kₒw (Octanol-Water Partition Coefficient) | 6.07 | [1] |
| Appearance | Monoclinic needles or white powder | [1] |
Experimental Protocols
Understanding the methodologies used to determine these properties is crucial for data interpretation and replication. The following sections detail the standard experimental protocols for key physicochemical parameters of hexabromobenzene.
Synthesis of Hexabromobenzene
A common laboratory-scale synthesis of hexabromobenzene involves the direct bromination of benzene.[6] The high degree of substitution is achieved through the use of a catalyst and forcing conditions.
Detailed Methodology:
-
Reaction Setup: In a multi-necked flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel, benzene is dissolved in a suitable solvent like dibromoethane. A Lewis acid catalyst, such as anhydrous aluminum chloride or iron filings, is added.[6]
-
Bromination: Liquid bromine is added dropwise to the stirred mixture. The reaction is exothermic, and the temperature is typically maintained between 40-60°C.[6][7] The mixture is stirred for several hours to ensure complete substitution.[6]
-
Work-up: Upon completion, the reaction mixture is cooled, often to around 15°C, to precipitate the hexabromobenzene product.
-
Isolation and Purification: The solid product is collected via filtration or centrifugation. The crude product is then washed sequentially with a solvent (e.g., methanol) and water to remove unreacted bromine and the catalyst. The purified hexabromobenzene is then dried.
Melting Point Determination
The melting point of a crystalline solid like hexabromobenzene is a key indicator of its purity. A sharp, high melting point is characteristic of a pure compound. The capillary method is standard.[8]
Detailed Methodology:
-
Sample Preparation: A small amount of dry, finely powdered hexabromobenzene is packed into a thin-walled capillary tube to a height of 2-3 mm.[9] The tube is tapped gently to ensure the sample is compact.[9]
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus (e.g., a Mel-Temp or Thiele tube setup) adjacent to a calibrated thermometer.[8]
-
Heating: The sample is heated rapidly to a temperature approximately 20°C below its expected melting point (~327°C).[9]
-
Data Acquisition: The heating rate is then reduced significantly to about 1-2°C per minute.[8] The temperature at which the first droplet of liquid appears (T₁) and the temperature at which the last solid crystal melts (T₂) are recorded. The melting point is reported as the range T₁ - T₂.[8] For a pure compound, this range is typically narrow (0.5-1.0°C).[8]
Solubility Determination (Shake-Flask Method)
Due to its extremely low aqueous solubility, the shake-flask method is considered the gold standard for determining the equilibrium solubility of hexabromobenzene.[10] This method measures the concentration of a saturated solution that is in equilibrium with an excess of the solid solute.
Detailed Methodology:
-
Preparation: An excess amount of solid hexabromobenzene is added to a known volume of the solvent (e.g., distilled water or an organic solvent) in a flask.[11]
-
Equilibration: The flask is sealed and placed in a constant temperature bath (e.g., 25°C). The mixture is agitated (e.g., shaken or stirred) for an extended period, typically 24 to 72 hours, to ensure that equilibrium between the dissolved and undissolved solid is reached.[11]
-
Sampling: After the equilibration period, agitation is stopped, and the excess solid is allowed to settle. A sample of the supernatant liquid is carefully withdrawn.[11]
-
Phase Separation: To ensure no solid particulates are included in the analysis, the sample is either centrifuged at high speed or passed through a fine-pored filter.[10]
-
Concentration Analysis: The concentration of hexabromobenzene in the clear, saturated solution is then determined using a sensitive analytical technique, such as gas chromatography-mass spectrometry (GC-MS), which is suitable for quantifying low levels of halogenated organic compounds.[3]
Vapor Pressure Determination
The vapor pressure of low-volatility substances like hexabromobenzene is often measured using the gas saturation method or the Knudsen effusion method.[12][13] These techniques are designed to accurately measure very low pressures.
Gas Saturation Method Principle: A stream of inert carrier gas is passed at a known flow rate through or over a thermostated sample of the substance.[13] The gas becomes saturated with the vapor of the substance. The amount of substance transported by the gas is determined, often by trapping it and measuring its mass. The vapor pressure can then be calculated based on the volume of gas used and the amount of substance collected.[13]
Application Logic: Flame Retardant Mechanism
Hexabromobenzene is primarily used as an additive flame retardant.[1] Its mechanism of action involves interrupting the radical chain reactions that sustain combustion in the gas phase.
Upon heating, the C-Br bonds in hexabromobenzene break, releasing bromine radicals (Br•) into the gas phase where combustion occurs.[2] These bromine radicals are highly effective at scavenging the high-energy hydrogen (H•) and hydroxyl (OH•) radicals that propagate the fire's chain reaction.[2] By converting these highly reactive species into less reactive ones like HBr, the combustion process is chemically inhibited, slowing or extinguishing the flame.[2]
References
- 1. Hexabromobenzene - Wikipedia [en.wikipedia.org]
- 2. Introduction to Brominated Flame Retardants, Danish Environmental Protection Agency [www2.mst.dk]
- 3. Hexabromobenzene | C6Br6 | CID 6905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Vapor pressure of three brominated flame retardants determined by using the Knudsen effusion method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. US20050137431A1 - Process for eco-friendly synthesis of bromobenzene - Google Patents [patents.google.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. chem.ucalgary.ca [chem.ucalgary.ca]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. lup.lub.lu.se [lup.lub.lu.se]
- 12. Vapor Pressure of Three Brominated Flame Retardants Determined via Knudsen Effusion Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. eCFR :: 40 CFR 796.1950 -- Vapor pressure. [ecfr.gov]
